4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Overview
Description
1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Synthesis Analysis
A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold .Molecular Structure Analysis
The ring system of oxadiazoles consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles can be synthesized through various methods, including cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .Scientific Research Applications
Antioxidant Activity
The synthesis and evaluation of the antioxidant activity of derivatives involving 1,3,4-oxadiazole moieties have been explored. For instance, compounds synthesized from the reaction of urea, benzaldehyde, and ethyl acetoacetate, followed by further reactions leading to Schiff bases and their derivatives, were screened for antioxidant activities, showing promising results (George et al., 2010).
Antimicrobial Studies
Novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles were synthesized and demonstrated significant antimicrobial activities. The compounds were characterized by IR, NMR, and elemental analysis and showed potent to weak activity against various bacteria and fungi (Gaonkar, Rai, & Prabhuswamy, 2006).
Optical Studies
The synthesis and optical studies of metal complexes derived from 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone have been conducted. These complexes were characterized and their optical absorption spectra were analyzed, contributing to the understanding of their potential applications in optical materials (Mekkey et al., 2020).
Corrosion Inhibition
Research on 1,3,4-oxadiazole derivatives, such as the evaluation of their corrosion inhibition properties for mild steel in sulfuric acid, highlights the significance of these compounds. Physicochemical and theoretical studies indicate that these derivatives act as effective corrosion inhibitors, showcasing their practical application in protecting metals (Ammal et al., 2018).
Mechanism of Action
Target of Action
Oxadiazoles, the class of compounds to which it belongs, have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others . These activities suggest that oxadiazoles interact with various molecular targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
It is known that oxadiazoles can interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors . For example, some oxadiazoles have been found to inhibit the EGFR wild-type enzyme .
Biochemical Pathways
For instance, oxadiazoles with anticancer activity may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
In silico ADME prediction is a common approach to estimate these properties .
Result of Action
Oxadiazoles have been found to exhibit a range of effects, such as inhibiting cell proliferation in cancer cells .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of a compound .
Biochemical Analysis
Biochemical Properties
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can enhance cholinergic transmission, making it a potential candidate for treating neurodegenerative diseases like Alzheimer’s. Additionally, this compound interacts with proteins involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . This compound also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell survival and proliferation. Furthermore, this compound influences gene expression by modulating transcription factors and epigenetic markers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . In cancer cells, it interacts with DNA and proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The compound also modulates the activity of various kinases and phosphatases, affecting signal transduction pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of acetylcholinesterase and prolonged anticancer effects . Its stability and efficacy may decrease over extended periods, necessitating periodic administration in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and significant therapeutic effects, such as improved cognitive function and reduced tumor growth . At higher doses, it can cause adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels. The compound also affects the activity of enzymes involved in oxidative stress responses, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific carrier proteins . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in metabolic processes . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, enhancing its functional effects.
Properties
IUPAC Name |
4-(5-ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-10-12-13-11(15-10)9-5-3-8(7-14)4-6-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCQSPCAXCEKNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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